![molecular formula C9H18BNO2 B296042 2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine, commonly known as DEPCP, is a boronic acid derivative that has gained attention in scientific research due to its unique properties. DEPCP is a white crystalline solid that is soluble in most organic solvents. Its chemical formula is C11H20BNO3, and its molecular weight is 225.09 g/mol.
Mécanisme D'action
The mechanism of action of DEPCP is not fully understood. It is known to act as a boronic acid derivative, which can interact with biomolecules such as nucleic acids and proteins. DEPCP has been shown to inhibit the activity of serine proteases, which are enzymes that play a role in various physiological processes. DEPCP has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Biochemical and Physiological Effects:
DEPCP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells. DEPCP has also been shown to induce apoptosis, which is programmed cell death. DEPCP has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. DEPCP has been shown to have anti-inflammatory effects, which can be beneficial in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DEPCP has several advantages for lab experiments. It is a boronic acid derivative, which can interact with biomolecules such as nucleic acids and proteins. DEPCP has been shown to have various biochemical and physiological effects, which can be beneficial in various research areas. DEPCP is also relatively easy to synthesize. However, there are also limitations to using DEPCP in lab experiments. DEPCP is a boronic acid derivative, which can interact with various biomolecules, making it difficult to determine its specific target. DEPCP can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for DEPCP research. DEPCP has been shown to have various biochemical and physiological effects, which can be beneficial in various research areas. Future research could focus on determining the specific targets of DEPCP. This could be done using techniques such as proteomics and genomics. Future research could also focus on developing new boron-containing compounds using DEPCP as a ligand. DEPCP could also be used in the development of new boronic acid-based sensors for the detection of biomolecules. Additionally, DEPCP could be used in the development of new anti-inflammatory drugs.
Méthodes De Synthèse
DEPCP can be synthesized using a simple three-step process. The first step involves the reaction of pyrrolidine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. This results in the formation of N,N-diethylcarbamoylpyrrolidine. In the second step, the boronic acid pinacol ester is reacted with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base such as potassium carbonate. This results in the formation of 2-chloro-1,3-dimethylimidazolinium boronate. In the final step, N,N-diethylcarbamoylpyrrolidine is reacted with 2-chloro-1,3-dimethylimidazolinium boronate in the presence of a base such as cesium carbonate. This results in the formation of DEPCP.
Applications De Recherche Scientifique
DEPCP has been widely used in scientific research due to its unique properties. It has been used as a ligand for the synthesis of boron-containing compounds. It has also been used in the development of boron-based fluorescent probes for the detection of nucleic acids and proteins. DEPCP has been used as a boronic acid catalyst in the synthesis of chiral compounds. It has also been used in the development of boronic acid-based sensors for the detection of glucose and other biomolecules.
Propriétés
Formule moléculaire |
C9H18BNO2 |
|---|---|
Poids moléculaire |
183.06 g/mol |
Nom IUPAC |
diethylboranyl pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H18BNO2/c1-3-10(4-2)13-9(12)8-6-5-7-11-8/h8,11H,3-7H2,1-2H3 |
Clé InChI |
LNAFOZVHVLBQGW-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)C1CCCN1 |
SMILES canonique |
B(CC)(CC)OC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


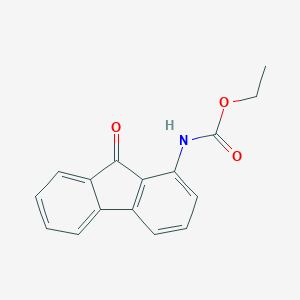
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
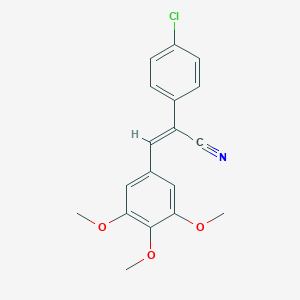
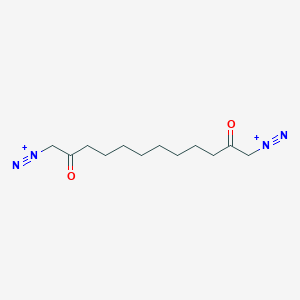

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
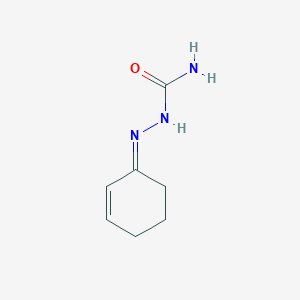
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
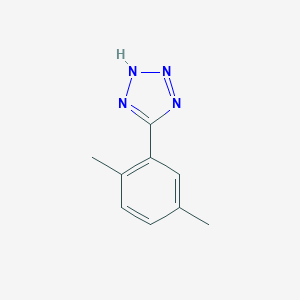
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)

